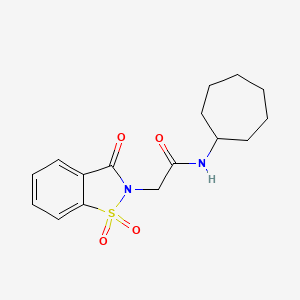

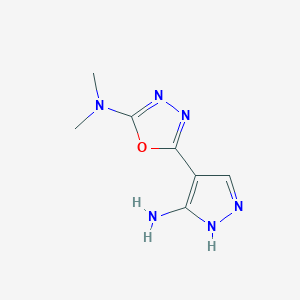

N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzothiazole derivatives, including N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, often involves the condensation of amines with maleic anhydride followed by cyclization with o-aminothiophenol. This method has been applied to produce a series of benzothiazole derivatives with antimicrobial activity, indicating the versatility of this synthetic approach in generating structurally diverse compounds (Gupta & Wagh, 2006).

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by a benzene ring fused with a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The specific molecular geometry, bond lengths, and angles significantly influence the chemical behavior and reactivity of these compounds. Advanced spectroscopic techniques, such as NMR and IR spectroscopy, along with X-ray crystallography, are commonly employed to elucidate their structures (Incerti et al., 2017).

Chemical Reactions and Properties

Benzothiazole derivatives undergo a variety of chemical reactions, reflecting their rich chemistry. These include nucleophilic substitution reactions, which are facilitated by the electron-rich nitrogen in the thiazole ring, and electrophilic substitution reactions at the benzene ring. The reactivity patterns of these compounds are crucial for their applications in synthesizing pharmacologically active molecules and material science applications (Al-Janabi et al., 2020).

Physical Properties Analysis

The physical properties of benzothiazole derivatives, including solubility, melting point, and crystalline structure, are important for their practical applications. These properties are influenced by the molecular structure and substituents on the benzothiazole core. For instance, the presence of different substituents can significantly alter the solubility of these compounds in various solvents, which is crucial for their use in chemical synthesis and pharmaceutical applications (Rezki, 2016).

Chemical Properties Analysis

The chemical properties of benzothiazole derivatives, such as acidity, basicity, and reactivity towards various reagents, are key factors determining their utility in chemical reactions and as potential drug candidates. The electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, provides insight into the reactivity of these compounds. Computational studies, including density functional theory (DFT) calculations, play a crucial role in understanding these properties and predicting the behavior of benzothiazole derivatives in chemical reactions (Duran & Canbaz, 2013).

科学的研究の応用

Antimicrobial Activity

A study by Rezki (2016) on the synthesis, characterization, and antibacterial evaluation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus reported significant reductions in reaction times and higher yields under ultrasound irradiation. These compounds demonstrated promising antimicrobial activities against both gram-positive and gram-negative bacteria, as well as fungal strains, with Minimum Inhibition Concentration (MIC) values ranging from 4–16 μg/mL (Rezki, 2016).

Antitumor Activity

The synthesis and antitumor activity evaluation of new 2-(4-aminophenyl)benzothiazole derivatives bearing different heterocyclic rings were conducted by Yurttaş et al. (2015). These compounds were screened for their potential antitumor activity in vitro against approximately 60 human tumor cell lines, showing considerable anticancer activity against some cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

Material Science and Metabolic Stability

Stec et al. (2011) investigated the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors. They explored various 6,5-heterocycles to improve metabolic stability, finding that modifications could reduce metabolic deacetylation, maintaining in vitro potency and in vivo efficacy (Stec et al., 2011).

Ligand-Protein Interactions and Efficiency Modeling

Mary et al. (2020) conducted spectroscopic, quantum mechanical studies, ligand-protein interactions, and photovoltaic efficiency modeling of some bioactive benzothiazolinone acetamide analogs. They analyzed the compounds' ability to be used as photosensitizers in dye-sensitized solar cells (DSSCs), showing good light harvesting efficiency and free energy of electron injection (Mary et al., 2020).

特性

IUPAC Name |

N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O4S/c19-15(17-12-7-3-1-2-4-8-12)11-18-16(20)13-9-5-6-10-14(13)23(18,21)22/h5-6,9-10,12H,1-4,7-8,11H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFSJBZVLDWFWRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cycloheptyl-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(6-cyclopropyl-5,7-dioxo-[1,2]thiazolo[4,3-d]pyrimidin-4-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2497933.png)

![5-chloro-N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B2497935.png)

![5-(2,4-dichlorobenzyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2497936.png)

![Methyl 4-(6-phenylimidazo[2,1-b]thiazole-3-carboxamido)benzoate](/img/structure/B2497937.png)

![3-(4-methylbenzyl)-6-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497946.png)

![N-[[4-[(3-methylpiperidin-1-yl)methyl]phenyl]methyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2497949.png)

![N-[2-(hydroxymethyl)phenyl]furan-2-carboxamide](/img/structure/B2497952.png)

![2-[4-(6-Tert-butylpyridazin-3-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B2497955.png)